molecular formula C16H18N2O4 B2393083 Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 2029246-72-6

Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2393083
CAS No.: 2029246-72-6
M. Wt: 302.33
InChI Key: VPJZMSFWAAAWEH-UHFFFAOYSA-N
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Description

Chemical Structure: Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 2029246-72-6) features a spirocyclic core with two nitrogen atoms (1,8-diazaspiro[4.5]decane), two ketone groups at positions 2 and 4, and a benzyl carboxylate ester at position 8 . Its molecular formula is C₁₆H₁₈N₂O₄ (MW: 318.33 g/mol). The spiro architecture and dual oxo groups confer unique reactivity, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-13-10-14(20)17-16(13)6-8-18(9-7-16)15(21)22-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJZMSFWAAAWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)CC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2029246-72-6
Record name benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone to form the spirocyclic structure. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate 2029246-72-6 C₁₆H₁₈N₂O₄ 2,4-dioxo; benzyl carboxylate 318.33 High reactivity due to dual oxo groups; used in heterocyclic synthesis
Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate N/A ~C₁₇H₂₂N₂O₂ 8-ethyl; single ester group ~294.37 Increased lipophilicity; organic synthesis intermediate
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 169206-67-1 C₁₃H₂₂N₂O₃ 3-oxo; tert-butyl ester 266.33 Enhanced steric bulk; stability under acidic conditions
Benzyl (5R,7S)-1-(3-fluorophenyl)-7-methyl-2,3-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate 1227685-37-1 C₂₃H₂₃FN₂O₄ 2,3-dioxo; 3-fluorophenyl; 7-methyl 410.45 Potential pharmaceutical applications due to fluorine substituent; stereochemical complexity
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate 1445951-83-6 C₂₂H₃₂N₂O₅ Dual esters (benzyl/tert-butyl); hydroxymethyl 404.50 Polar functional groups; intermediate in drug synthesis

Functional and Reactivity Differences

Oxo Group Positioning
  • The target compound’s 2,4-dioxo configuration enhances electrophilicity at these positions, facilitating nucleophilic attacks (e.g., in cyclocondensation reactions).
Ester Group Variations
  • Replacing the benzyl ester with a tert-butyl group (e.g., CAS 169206-67-1) introduces steric hindrance, reducing hydrolysis susceptibility compared to the target compound’s benzyl ester .
  • The dual esterification in CAS 1445951-83-6 (benzyl and tert-butyl) provides orthogonal protection strategies in multi-step syntheses .
Substituent Effects
  • The ethyl group in benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate increases hydrophobicity, favoring solubility in non-polar solvents .

Biological Activity

Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.32 g/mol
  • CAS Number : 2029246-72-6

The compound's biological activity is primarily attributed to its structural features, particularly the diazaspiro framework which plays a crucial role in its interaction with biological targets. The presence of the dioxo and carboxylate groups enhances its reactivity and potential for binding to various biomolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structural analogs have been shown to inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.

Inhibition of Crystallization

A related study demonstrated that derivatives of diazaspiro compounds can effectively inhibit l-cystine crystallization, which is crucial in the management of cystinuria—a genetic disorder leading to kidney stones. The compound's ability to prevent stone formation has been validated in animal models, indicating its potential therapeutic application in urology .

Case Study 1: In Vivo Efficacy

In a study involving Slc3a1-knockout mice (a model for cystinuria), the efficacy of a closely related diazaspiro compound was assessed. The treatment group showed a significantly reduced incidence of stone formation compared to the control group (only 8% vs. 54.9% stone formation) over a set period .

ParameterTreatment GroupControl Group
Incidence of Stones8%54.9%
Body Weight Increase14.6%13.0%

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the oral bioavailability of related compounds was around 22%, with significant plasma levels achieved shortly after administration. This suggests that modifications to the chemical structure can enhance bioavailability and therapeutic efficacy .

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